molecular formula C22H22ClN3O4S B11504229 N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11504229
M. Wt: 459.9 g/mol
InChI Key: GGECMNUMIREGMR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxyquinoline moiety, and a piperidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be introduced through a chlorination reaction, while the methoxyquinoline moiety can be synthesized via a methoxylation process. The piperidine carboxamide is usually formed through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine carboxamides and quinoline derivatives, such as:

  • N-(3-chlorophenyl)piperidine-4-carboxamide
  • 8-methoxyquinoline-5-sulfonamide

Uniqueness

N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22ClN3O4S/c1-30-19-7-8-20(18-6-3-11-24-21(18)19)31(28,29)26-12-9-15(10-13-26)22(27)25-17-5-2-4-16(23)14-17/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,25,27)

InChI Key

GGECMNUMIREGMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Cl)C=CC=N2

Origin of Product

United States

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